molecular formula C21H17NO3 B506080 2'-(p-Tolylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 24013-64-7

2'-(p-Tolylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B506080
CAS No.: 24013-64-7
M. Wt: 331.4g/mol
InChI Key: MFPNPSMSLMMAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-(p-Tolylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a carboxylic acid group and a p-tolylcarbamoyl group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(p-Tolylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the reaction of biphenyl-2-carboxylic acid with p-toluidine in the presence of a coupling agent. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-(p-Tolylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2’-(p-Tolylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-(p-Tolylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and magnetic properties . These interactions can influence various biochemical and physiological processes, making the compound of interest in medicinal chemistry and pharmacology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(p-Tolylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific biphenyl structure and the presence of both carboxylic acid and p-tolylcarbamoyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-14-10-12-15(13-11-14)22-20(23)18-8-4-2-6-16(18)17-7-3-5-9-19(17)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPNPSMSLMMAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.